molecular formula C18H23FN2O3S B6499444 N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide CAS No. 953998-95-3

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide

Cat. No.: B6499444
CAS No.: 953998-95-3
M. Wt: 366.5 g/mol
InChI Key: ZNXDDULUSSTHJQ-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide (DFES) is a synthetic compound that has been studied for its potential applications in medicinal chemistry. It is a member of the sulfonamide family, which are compounds that contain a sulfonamide group. DFES has the potential to be used as an inhibitor or activator of various biochemical processes and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide has been studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. This makes this compound a potential candidate for the treatment of certain cancers and other diseases. In addition, this compound has been studied for its potential applications in the treatment of bacterial infections. It has been shown to be an effective inhibitor of the enzyme penicillin-binding protein 2b (PBP2b), which is involved in the synthesis of the bacterial cell wall.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of DHFR and PBP2b. By blocking the activity of these enzymes, this compound is able to disrupt the synthesis of nucleic acids and the bacterial cell wall, respectively. This results in the inhibition of cell growth and the death of the cell.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the activity of DHFR, which is involved in the biosynthesis of nucleic acids. This can result in the inhibition of cell growth and the death of the cell. In addition, this compound has been shown to inhibit the activity of PBP2b, which is involved in the synthesis of the bacterial cell wall. This can result in the death of the bacterial cell.

Advantages and Limitations for Lab Experiments

The major advantage of using N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide in laboratory experiments is its ability to inhibit the activity of DHFR and PBP2b. This makes it an effective tool for studying the biochemical and physiological effects of these enzymes. The main limitation of using this compound is its potential toxicity. It is important to use caution when handling and working with this compound in the laboratory, as it can be hazardous to human health.

Future Directions

The potential applications of N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. In addition, further research is needed to identify potential new uses for this compound, such as in the treatment of cancer, bacterial infections, and other diseases. Finally, research is needed to develop more efficient and safe synthesis methods for this compound.

Synthesis Methods

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide can be synthesized through a simple two-step process. The first step involves the reaction of 4-ethoxy-3-fluorobenzene-1-sulfonamide with dimethylamine in a solvent such as dimethylformamide. This reaction produces a product that can be isolated and purified. The second step involves the reaction of the product with 2-[4-(dimethylamino)phenyl]ethyl chloride. This reaction produces the desired product, this compound.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c1-4-24-18-10-9-16(13-17(18)19)25(22,23)20-12-11-14-5-7-15(8-6-14)21(2)3/h5-10,13,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXDDULUSSTHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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